PIM-1 Kinase Inhibitory Potency vs. Staurosporine in Pyrazolyl Pyridine Conjugates
In a direct comparative enzymatic assay, the pyrazolyl pyridine conjugate containing the 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine core demonstrated potent PIM-1 kinase inhibition. The compound exhibited an IC50 value of 20.4 nM and 93.8% inhibition, compared to the reference inhibitor staurosporine, which showed an IC50 of 16.7 nM and 95.6% inhibition [1]. This near-equivalent potency confirms that the 3,5-dimethylpyrazolyl scaffold is a viable pharmacophore for targeting PIM-1 kinase, a validated oncology target [1].
| Evidence Dimension | PIM-1 kinase inhibition (IC50 and % inhibition) |
|---|---|
| Target Compound Data | IC50 = 20.4 nM; 93.8% inhibition |
| Comparator Or Baseline | Staurosporine: IC50 = 16.7 nM; 95.6% inhibition |
| Quantified Difference | ΔIC50 = +3.7 nM; Δ% inhibition = -1.8% |
| Conditions | Enzymatic PIM-1 kinase assay using recombinant human PIM-1 |
Why This Matters
This head-to-head data positions the scaffold as a high-potency starting point for PIM-1 inhibitor development, directly comparable to staurosporine.
- [1] Nafie, M.S., Hamza, A. et al., 'Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators', RSC Advances, 2024, 14, 39381-39394. View Source
